molecular formula C21H25N3 B2445913 2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE CAS No. 622796-26-3

2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE

Cat. No.: B2445913
CAS No.: 622796-26-3
M. Wt: 319.452
InChI Key: CABFEBBOJPREEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The methyl group is introduced at the 2-position of the indole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Attachment of Piperidine and Pyridine Moieties: The piperidine and pyridine groups are introduced through nucleophilic substitution reactions. The piperidine ring can be synthesized from piperidine and the pyridine ring from pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)-1H-indole
  • 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)-1H-indole
  • 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-5-yl)methyl)-1H-indole

Uniqueness

What sets 2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3/c1-15-9-13-24(14-10-15)21(17-7-11-22-12-8-17)20-16(2)23-19-6-4-3-5-18(19)20/h3-8,11-12,15,21,23H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABFEBBOJPREEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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